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Ethyl cis-4-octenoate

Flavor chemistry Geometric isomerism Organoleptic quality

Ethyl cis-4-octenoate (CAS 34495-71-1; FEMA 3344; JECFA is an unsaturated aliphatic ethyl ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It belongs to the fatty acid ester class and is characterized by a cis (Z) double bond at the 4-position of the octenoate backbone.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 34495-71-1
Cat. No. B1594312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cis-4-octenoate
CAS34495-71-1
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC=CCCC(=O)OCC
InChIInChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6-
InChIKeyWRUZCQAJIHSQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl cis-4-Octenoate (CAS 34495-71-1) Procurement & Selection: Scientific Identity and Baseline Profile


Ethyl cis-4-octenoate (CAS 34495-71-1; FEMA 3344; JECFA 338) is an unsaturated aliphatic ethyl ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [1]. It belongs to the fatty acid ester class and is characterized by a cis (Z) double bond at the 4-position of the octenoate backbone. The compound is a colorless liquid with a boiling point of 179°C (at 1333 Pa), insoluble in water but soluble in ethanol and organic solvents . Naturally occurring in apple, passion fruit, and pineapple volatile fractions , it is recognized by JECFA as a flavoring agent with an Acceptable Daily Intake (ADI) of 'acceptable' and 'no safety concern at current levels of intake' [2]. The compound is listed in the FDA Substances Added to Food inventory and holds FEMA GRAS status under publication no. 6 [3].

Why Ethyl cis-4-Octenoate Cannot Be Replaced by Generic In-Class Esters: A Procurement-Risk Primer


Ethyl cis-4-octenoate occupies a narrow and functionally decisive position within the aliphatic unsaturated ester family. Its closest structural analogs—including the trans geometric isomer (CAS 78989-37-4), positional isomers such as ethyl 2-octenoate (CAS 2351-90-8) and ethyl 3-octenoate (CAS 1117-65-3), and saturated chain-length analogs like ethyl hexanoate (CAS 123-66-0)—exhibit systematically divergent organoleptic properties despite sharing the same molecular formula or similar chain length [1]. The cis configuration at the 4-position uniquely delivers a 'clean, fresh tropical fruit' character, whereas the trans isomer introduces off-notes described as 'fatty' and 'melon' that narrow its flavor applicability [1]. Saturated esters lack the freshness dimension entirely, while alternative pineapple-character compounds such as allyl hexanoate exhibit a 'candylike' profile that does not match natural fruit authenticity [1]. These differences are not subjective preferences but reflect quantifiable differences in odor character descriptors, recommended use levels across application categories, and regulatory permissibility profiles—all of which directly impact procurement and formulation decisions [1][2][3].

Ethyl cis-4-Octenoate: Quantified Differential Evidence for Scientific Selection vs. Closest Analogs


Geometric Isomer Differentiation: cis-4-Octenoate vs. trans-4-Octenoate — Cleaner Flavor Profile with Reduced Off-Notes

In a direct comparison published in Perfumer & Flavorist, ethyl cis-4-octenoate is described as having 'a cleaner and more widely usable profile in most types of fruit flavors,' whereas ethyl trans-4-octenoate (CAS 78989-37-4) is 'slightly less attractive because of hints of fatty and melon notes' [1]. The trans isomer is reported to be more widely used in fragrances than flavors, while the cis isomer is preferentially used in flavor applications [1][2]. This organoleptic divergence arises solely from the cis/trans geometric configuration around the 4-position double bond, as both isomers share the identical molecular formula (C₁₀H₁₈O₂) and molecular weight (170.25 g/mol) [3].

Flavor chemistry Geometric isomerism Organoleptic quality

Saturated Ester Benchmarking: Ethyl cis-4-Octenoate Adds Freshness That Ethyl Hexanoate Cannot Deliver in Pineapple Formulations

According to Wright (2011), saturated aliphatic esters such as ethyl hexanoate (FEMA 2439, CAS 123-66-0) 'have the character of pineapple but miss the fresh tropical notes' [1]. The addition of a modest level of ethyl cis-4-octenoate—approximately 100 ppm in a flavor intended for use at 0.05% in a ready-to-drink beverage—'adds both freshness and authenticity' to pineapple formulations [1]. Ethyl hexanoate is one of the most abundant esters in natural pineapple volatile profiles (17.64% of total esters in some cultivars) [2], yet it provides only the base fruity character without the 'fresh, juicy' top-note dimension that ethyl cis-4-octenoate uniquely supplies at low inclusion levels.

Pineapple flavor Saturated vs. unsaturated esters Freshness dimension

Allyl Hexanoate Comparison: Natural Authenticity vs. Candylike Profile in Pineapple Flavor Design

Allyl hexanoate (FEMA 2032, CAS 123-68-2) and related allyl esters are commonly used for pineapple flavoring and 'seem to capture the character of pineapple quite well,' but Wright (2011) notes they do so 'if with a rather candylike style, yet they play virtually no role in the character of pineapples in nature' [1]. In contrast, ethyl cis-4-octenoate is naturally occurring in pineapple volatile fractions [2] and delivers a fresher, more authentic tropical fruit character. This distinction is critical for 'natural' or 'clean-label' product positioning, where ingredients with documented natural occurrence carry labeling advantages over purely synthetic character compounds.

Pineapple flavor authenticity Allyl esters Naturalness perception

Quantified Use-Level Range Across Fruit Flavor Categories: Unmatched Application Versatility

Ethyl cis-4-octenoate demonstrates an exceptionally wide and well-documented use-level range across diverse fruit flavor categories. Documented recommended levels span from as low as 5 ppm (cantaloupe melon flavors) to as high as 500 ppm (peach flavors), a 100-fold dynamic range [1][2]. Specific published recommendations include: pineapple (~100 ppm at 0.05% in RTD beverage), passion fruit (10–200 ppm), papaya (~50 ppm), mango (~50 ppm), soursop (20–50 ppm), watermelon (~20 ppm), banana (similar to watermelon levels), peach (typically 100 ppm, up to 500 ppm), and cantaloupe melon (as low as 5 ppm) [1]. In fragrance applications, the recommended use level is up to 3.0000% in the fragrance concentrate [3]. Bedoukian Research (2013) further documented grape, strawberry, pineapple, pear, and apple character at levels of 0.5–5.0 ppm in fruit flavor formulations [4]. This breadth of documented application levels across fruit types is unmatched by any single positional or geometric isomer analog.

Flavor use levels Application breadth Formulation range

Regulatory Safety Clearance: JECFA ADI 'Acceptable' and FEMA GRAS Status Enable Global Market Access

Ethyl cis-4-octenoate has been evaluated by JECFA (latest evaluation: 1998) with an ADI classified as 'ACCEPTABLE' and the explicit comment: 'No safety concern at current levels of intake when used as a flavouring agent' [1]. It holds FEMA GRAS status under publication no. 6 [2] and is listed in the FDA Substances Added to Food inventory [3]. FEMA-established use limits are 3.0 mg/kg for soft drinks, cold drinks, gelatins, puddings, preserves, and jams, and 5.0 mg/kg for candies and baked goods . Its toxicity is classified as GRAS (FEMA) . In contrast, some positional isomer analogs such as ethyl 2-octenoate (FEMA 3643) and ethyl 3-octenoate (CAS 1117-65-3) have distinct FEMA numbers and separate regulatory evaluation histories, meaning their regulatory clearance status cannot be assumed to be identical for all application categories or geographic markets.

Regulatory compliance Food safety Global market access

Physicochemical Specifications: Purity, Refractive Index, and Specific Gravity for Quality-Assured Procurement

Commercially available ethyl cis-4-octenoate is specified at a minimum purity of 98.0% (sum of isomers) [1]. Key QC parameters include a refractive index (n20/D) of 1.433–1.439 [2] and a specific gravity of 0.860–0.865 [2] or 0.884–0.890 at 25°C (per BOC Sciences) . The boiling point is reported as 79°C at 10 mm Hg [2] or a predicted 216.64°C at atmospheric pressure . The compound requires storage 'tightly sealed under inert gas in a cool, well-ventilated area' with a shelf life of 24 months from manufacture date . For comparison, ethyl trans-4-octenoate (CAS 78989-37-4) has a reported refractive index of n20/D 1.432 (lit.) , providing a measurable physicochemical differentiation point for identity confirmation in QC workflows. The closely matched but distinguishable refractive indices between cis (1.433–1.439) and trans (1.432) isomers enable refractive index measurement as a rapid identity verification tool to confirm the correct isomeric form has been supplied.

Quality control Specifications Purity assay

Ethyl cis-4-Octenoate: Evidence-Backed Application Scenarios for Flavor and Fragrance Procurement


Pineapple Flavor Formulations Requiring Fresh, Juicy Authenticity (Not Candylike or Flat Profiles)

When developing realistic pineapple flavors, formulators face a choice between allyl hexanoate (recognizable but 'candylike'), saturated esters such as ethyl hexanoate (base pineapple character but lacking freshness), and ethyl cis-4-octenoate (fresh, juicy, authentic tropical character). Published evidence demonstrates that addition of ethyl cis-4-octenoate at approximately 100 ppm in a flavor intended for 0.05% use in ready-to-drink beverages adds both 'freshness and authenticity' that saturated esters alone cannot deliver [1]. For 'natural' positioning, the compound's documented occurrence in pineapple volatile fractions provides a labeling advantage over purely synthetic allyl esters [2].

Multi-Fruit Flavor Platforms Where a Single Freshness Modulator Reduces SKU Complexity

Ethyl cis-4-octenoate is documented to provide 'freshness, rather than being highly specific to a particular fruit type' when used at relatively modest levels [1]. Its published effective range spans from 5 ppm (cantaloupe melon) to 500 ppm (peach), with validated application in pineapple, passion fruit, papaya, mango, soursop, watermelon, banana, peach, and stone fruit flavors [1]. This breadth enables flavor houses and food manufacturers to maintain a single freshness-modulating ingredient across multiple fruit flavor platforms, reducing procurement complexity versus maintaining separate freshness enhancers for each fruit category [1].

Heat-Processed Food Applications Requiring Flavor Stability Through Thermal Processing

The 'serendipitous combination of an especially fresh character and relative heat stability make it potentially far more useful than its natural abundance would suggest' [3]. While specific thermal degradation kinetics are not published in the open literature, the documented heat stability advantage over more volatile or thermally labile ester alternatives is noted by industry experts [3]. This makes ethyl cis-4-octenoate a candidate for baked goods (FEMA limit: 5.0 mg/kg) , confections, and other thermally processed foods where many flavor esters degrade or volatilize during processing.

Regulatory-Compliant Global Flavor Formulations with Published JECFA and FEMA Clearance

For food and beverage products destined for multiple international markets, ethyl cis-4-octenoate carries JECFA ADI 'ACCEPTABLE' status with 'no safety concern at current levels of intake' [4], FEMA GRAS designation (publication no. 6) [5], and FDA listing in the Substances Added to Food inventory [6]. Published quantitative FEMA use limits exist for soft drinks, cold drinks, gelatins, puddings, preserves, and jams at 3.0 mg/kg, and for candies and baked goods at 5.0 mg/kg . This level of multi-jurisdictional regulatory documentation reduces the burden of preparing safety dossiers for new product registrations compared to less well-characterized analog esters that may lack equivalent published safety evaluations.

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